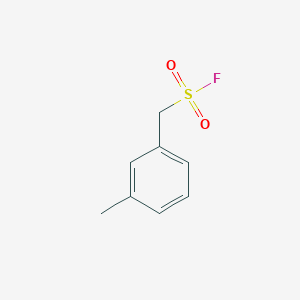

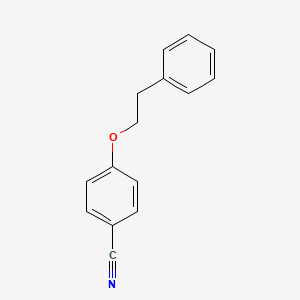

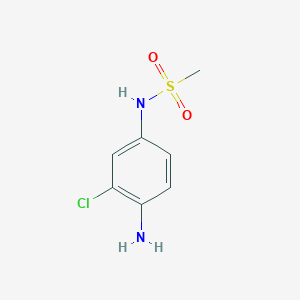

4-Phenethyloxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications

Vibrational Spectra and Structural Studies

Research on 4-hydroxybenzonitrile and its anion has provided insights into the vibrational spectra and structure, showing essential spectral changes upon conversion to the oxyanion. This highlights the potential of benzonitrile derivatives in studying molecular and electronic structure transformations (Binev, 2001).

Photophysics and Photochemistry

Studies on aminobenzonitriles in the gas phase have revealed ultrafast relaxation and coherent oscillations, showcasing the application of benzonitrile derivatives in understanding excited state dynamics and charge transfer processes (Fuß et al., 2007).

Polymer Solar Cells

The application of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells (PSCs), has been shown to enhance power conversion efficiencies. This research demonstrates the role of benzonitrile derivatives in improving the performance of renewable energy technologies (Jeong et al., 2011).

Solvent Effects in Intramolecular Charge Transfer

The twisted intramolecular charge transfer (TICT) effects in 4-N,N-dimethylaminobenzonitrile (DMABN) highlight the impact of solvent polarity on photophysical properties, which can be crucial for designing materials with tailored electronic and optical characteristics (Modesto-Costa & Borges, 2018).

Electrochemical Synthesis

Electrochemical techniques using CO2 as a building block have been employed for synthesizing phthalate derivatives from halobenzonitriles, showcasing an environmentally friendly approach to producing valuable compounds while reducing CO2 emissions (Reche et al., 2019).

Safety And Hazards

Safety data sheets would be consulted to understand the potential hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas that require further investigation.

properties

IUPAC Name |

4-(2-phenylethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGUIZHVKSZZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenethyloxybenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

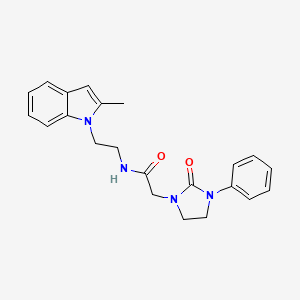

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)

![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)

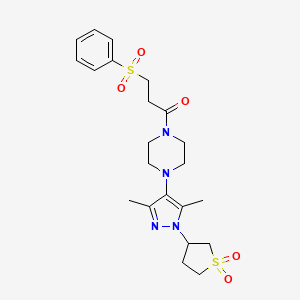

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

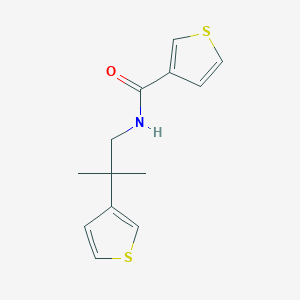

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)